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Compound of Interest

Compound Name: Epiquinine

Cat. No.: B123177 Get Quote

Application Notes
The 9-amino(9-deoxy)epiquinine catalyst is a primary amine derivative of the cinchona

alkaloid quinine, widely employed as a chiral organocatalyst in asymmetric synthesis. Its

bifunctional nature, possessing both a basic tertiary amine in the quinuclidine core and a

primary amine at the C9 position, allows it to effectively catalyze a variety of stereoselective

transformations. This catalyst is particularly effective in the functionalization of carbonyl

compounds.

This document provides a detailed protocol for the synthesis of 9-amino(9-deoxy)epiquinine
from quinine via a two-step process involving a Mitsunobu reaction to introduce an azide group,

followed by reduction. An alternative, scalable procedure is also described. The performance of

the resulting catalyst in asymmetric Michael additions is summarized to demonstrate its

efficacy.

This protocol is intended for researchers, scientists, and professionals in drug development

and chemical synthesis.

Catalyst Performance Data
The 9-amino(9-deoxy)epiquinine catalyst has demonstrated high yields and excellent

enantioselectivity in various asymmetric reactions. The following table summarizes its

performance in selected Michael additions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b123177?utm_src=pdf-interest
https://www.benchchem.com/product/b123177?utm_src=pdf-body
https://www.benchchem.com/product/b123177?utm_src=pdf-body
https://www.benchchem.com/product/b123177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction
Type

Substrate
1
(Electrop
hile)

Substrate
2
(Nucleop
hile)

Catalyst
Loading
(mol%)

Yield (%) ee (%)
Referenc
e

Michael

Addition

β-

nitrostyren

e

Isobutyrald

ehyde
30 >99 94 [1]

Michael

Addition

Benzalacet

one

Nitrometha

ne
30 81 94 [1]

Michael

Addition
Nitroalkene

Carbonyl

Compound
30 >99 98 [1]

Experimental Protocols
Two primary methods for the synthesis of 9-amino(9-deoxy)epiquinine are described in the

literature. The first is a one-pot synthesis suitable for smaller scales, while the second is more

convenient for larger-scale preparations.[2][3]

Method 1: One-Pot Synthesis via Mitsunobu Reaction
This approach involves the direct conversion of quinine to the corresponding 9-azido derivative

followed by reduction.

Materials:

Quinine (QN)

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃)

Lithium aluminum hydride (LiAlH₄) or Staudinger reaction reagents (e.g., PPh₃, H₂O)

Anhydrous tetrahydrofuran (THF)
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Diethyl ether

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Procedure:

Azide Formation (Mitsunobu Reaction):

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

quinine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the solution.

After stirring for 10-15 minutes, add diphenylphosphoryl azide (1.5 equivalents) or a

solution of hydrazoic acid in toluene.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours,

monitoring the reaction by thin-layer chromatography (TLC).

Reduction of the Azide:

Upon completion of the azide formation, cool the reaction mixture to 0 °C.

Slowly and carefully add lithium aluminum hydride (2-3 equivalents) in small portions.

(Caution: LiAlH₄ reacts violently with water).

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux for 4-8 hours, or until the azide is fully consumed as indicated by TLC.

Work-up and Purification:
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Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by sequential, dropwise

addition of water, followed by 15% aqueous sodium hydroxide, and then more water

(Fieser workup).

Filter the resulting solids and wash thoroughly with diethyl ether or ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane or chloroform containing a small

percentage of triethylamine to prevent streaking).

Combine the fractions containing the desired product and remove the solvent under

reduced pressure to yield 9-amino(9-deoxy)epiquinine.

Method 2: Scalable Synthesis via Mesylation
This alternative route is more suitable for larger-scale preparations.[2][3]

Materials:

Quinine (QN)

Methanesulfonyl chloride (MsCl)

Triethylamine (Et₃N) or other suitable base

Sodium azide (NaN₃)

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and hydrogen gas

Anhydrous dichloromethane (DCM)

Dimethylformamide (DMF)

Other reagents and solvents as listed in Method 1.

Procedure:
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Mesylation of Quinine:

Dissolve quinine (1 equivalent) in anhydrous DCM and cool to 0 °C.

Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl

chloride (1.1 equivalents).

Stir the reaction at 0 °C for 1-2 hours or until completion as monitored by TLC.

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude O-mesylated quinine.

Azide Substitution:

Dissolve the crude mesylate in DMF and add sodium azide (3-5 equivalents).

Heat the mixture to 60-80 °C and stir for 12-24 hours.

After cooling to room temperature, pour the reaction mixture into water and extract with

diethyl ether or ethyl acetate.

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Reduction of the Azide:

The resulting crude azide can be reduced using either LiAlH₄ as described in Method 1, or

by catalytic hydrogenation.

For hydrogenation, dissolve the azide in methanol or ethanol, add a catalytic amount of

Pd/C (5-10 mol%), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the

reaction is complete.

Filter the catalyst through a pad of Celite and concentrate the filtrate.
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Purification:

Purify the crude 9-amino(9-deoxy)epiquinine by silica gel column chromatography as

described in Method 1.

Characterization
The final product should be characterized to confirm its identity and purity. Recommended

techniques include:

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

Mass Spectrometry (MS): To determine the molecular weight.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric

purity.

Optical Rotation: To measure the specific rotation.

Visualizations
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Figure 1. Synthetic routes for the preparation of 9-amino(9-deoxy)epiquinine catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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